
2-Amino-3-hydroxypyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-amino-3-hydroxypyridine involves the ring-opening reaction of furfural with chlorine gas. The process includes the following steps :
- Add 350g of water into a reaction vessel and cool to 0°C.
- Introduce chlorine gas while maintaining the temperature between 0-10°C.
- Add furfural in intervals, ensuring continuous stirring.
- Transfer the mixture to another vessel and adjust the pH to 1.5-2 using liquid alkali.
- Cool the mixture and filter to obtain the product.
Industrial Production Methods: The industrial production of this compound often involves similar synthetic routes but on a larger scale, with optimized conditions to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxypyridine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes like 2-hydroxy-1-naphthaldehyde to form Schiff bases.
Complexation Reactions: It forms complexes with transition metals, which can be used in various catalytic processes.
Substitution Reactions: The amino and hydroxyl groups can participate in nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes and mild acidic or basic conditions.
Complexation Reactions: Require the presence of metal salts and often occur in aqueous or alcoholic solutions.
Substitution Reactions: Utilize alkyl halides and strong bases like sodium hydroxide.
Major Products:
Schiff Bases: Formed from condensation reactions with aldehydes.
Metal Complexes: Result from complexation reactions with transition metals.
Substituted Pyridines: Produced from nucleophilic substitution reactions.
Scientific Research Applications
Pharmaceutical Applications
2-Amino-3-hydroxypyridine is recognized for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological systems. Its applications include:
- Antimicrobial Agents : Research indicates that derivatives of 2-A3HP exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain substituted 2-A3HP compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
- Anticancer Properties : Some derivatives have been investigated for their anticancer effects. A study highlighted that 2-A3HP and its analogs could induce apoptosis in cancer cells through the modulation of specific signaling pathways .
- Neuroprotective Effects : Preliminary research suggests that 2-A3HP may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. This is attributed to its influence on neurotransmitter systems and antioxidant activity .
Agrochemical Applications
In the agrochemical sector, this compound serves as a building block for synthesizing various pesticides and herbicides. Its role includes:
- Plant Growth Regulators : Compounds derived from 2-A3HP are being explored as plant growth regulators, enhancing crop yield and resistance to environmental stressors .
- Pesticide Development : The compound has been utilized in developing new pesticides that target specific pests while minimizing environmental impact. Research indicates that certain formulations show increased efficacy compared to traditional pesticides .
Cosmetic Applications
The safety assessment of this compound in cosmetics has led to its inclusion in various formulations:
- Skin Care Products : 2-A3HP is used in skin care products for its moisturizing properties and potential benefits in skin repair processes. Studies indicate that it can enhance skin hydration and may have anti-aging effects .
- Safety Profile : A comprehensive safety assessment concluded that 2-A3HP is not mutagenic under certain conditions, supporting its use in cosmetic formulations .
Safety Assessments
Safety evaluations are critical for the application of this compound across industries:
- Genotoxicity Studies : Various studies have assessed the genotoxic potential of 2-A3HP. While some results indicated mutagenic effects without metabolic activation, others found it non-mutagenic under different conditions .
- Toxicological Data : The compound has a reported LD50 of approximately 500 mg/kg in animal studies, indicating moderate toxicity levels. The no observed effect level (NOEL) was established at 30 mg/kg body weight/day for repeated doses .
Market Trends
The market for this compound is expanding due to its versatile applications:
Year | Market Valuation (USD Billion) | Projected Growth Rate (%) |
---|---|---|
2023 | xx.x | - |
2024 | xx.x | - |
2031 | xx.x | - |
The increasing demand in pharmaceuticals and agrochemicals is driving market growth, with projections indicating significant expansion by 2031 .
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the efficacy of a novel derivative of this compound against resistant strains of bacteria, demonstrating promising results that could lead to new antibiotic therapies.
- Neuroprotective Research : Another study focused on the neuroprotective effects of 2-A3HP in a rodent model of neurodegeneration, showing reduced neuronal loss and improved cognitive function.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxypyridine involves its ability to form stable complexes with metal ions. The pyridine nitrogen and amino group coordinate with metal ions, inhibiting the formation of vacancies and regulating crystallization processes . This property is particularly useful in enhancing the performance of perovskite solar cells by passivating interface defects and improving carrier transport .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₅H₆N₂O
- Molecular Weight : 110.11 g/mol
- CAS Registry Number : 16867-03-1
- IUPAC Name: 2-Aminopyridin-3-ol
- Key Applications :
- Pharmaceutical Intermediate : Critical in synthesizing anti-HIV drugs .
- Cosmetics : Approved as an oxidative hair dye ingredient at safe concentrations .
- Coordination Chemistry : Forms complexes with lanthanides (e.g., Sm(III), Pr(III)) for materials science applications .
- Corrosion Inhibition : Derivatives act as Schiff base inhibitors for steel in acidic media .
Structural and Functional Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Isomers and Derivatives
Functional Analogs in Cosmetics and Pharmaceuticals
Table 2: Comparison of Hair Dye Components
Coordination Chemistry and Metal Binding
Table 3: Metal Complex Properties
Note: The hydroxyl and amino groups in this compound enable chelation with lanthanides, unlike methyl-substituted analogs .
Biological Activity
2-Amino-3-hydroxypyridine (2-A3HP) is a chemical compound with significant biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including mutagenicity, clastogenic effects, and potential applications in cosmetics and pharmaceuticals.
- Chemical Formula : CHNO
- CAS Number : 16867-03-1
- Molecular Weight : 110.11 g/mol
Biological Activity Overview
The biological activity of 2-A3HP has been studied extensively, particularly regarding its mutagenic and clastogenic properties. Below are key findings from various studies.
Mutagenicity Studies
-
Ames Test :
- In a study using Salmonella typhimurium strains, 2-A3HP did not show mutagenic effects when tested with metabolic activation. However, without metabolic activation, it exhibited mutagenic properties at higher concentrations (up to 1200 µg/ml), indicating a dose-dependent increase in mutant colony numbers .
- Mouse Lymphoma Assay :
-
Chromosomal Aberration Test :
- In Chinese hamster V79 cells treated with 2-A3HP, statistically significant increases in structural chromosome aberrations were observed at concentrations of 800 µg/ml and above, both with and without S9 metabolic activation . This indicates that 2-A3HP has the potential to induce chromosomal damage.
Clastogenic Effects
The clastogenic potential of 2-A3HP was further confirmed through various assays:
- In Vivo Micronucleus Test :
Safety Assessment
The safety profile of 2-A3HP has been evaluated in the context of its use in cosmetic products, particularly hair dyes:
- Cosmetic Ingredient Review (CIR) :
- The CIR Expert Panel concluded that 2-A3HP is safe for use in oxidative hair dye formulations, provided that formulations are designed to minimize the formation of potentially harmful nitrosamines . Epidemiological studies did not establish a causal link between hair dye use containing this compound and cancer risk.
Applications in Research and Industry
This compound serves as a precursor in the synthesis of various organic compounds and has potential applications in:
- Pharmaceuticals : It is investigated for its role as an intermediate in drug synthesis.
- Cosmetics : Used primarily as a dye precursor due to its ability to react with primary intermediates to form stable colorants .
Summary Table of Biological Activities
Activity | Test System | Result |
---|---|---|
Mutagenicity | Salmonella typhimurium | Positive without metabolic activation |
Chromosomal Aberrations | Chinese hamster V79 cells | Significant increases at ≥800 µg/ml |
Clastogenicity | NMRI mice (micronucleus test) | Increased micronuclei formation at higher doses |
Safety Assessment | CIR Expert Panel | Safe for use in hair dyes |
Case Studies
-
Study on Hair Dyes :
A comprehensive study assessed the safety of hair dyes containing 2-A3HP. It concluded that while there are concerns regarding nitrosation under specific conditions, overall evidence does not support a direct link to cancer or other toxicological endpoints . -
Genotoxicity Evaluation :
Another study focused on the genotoxic potential of 2-A3HP using various assays (Ames test, micronucleus test). The findings indicated that while the compound can induce mutations and chromosomal aberrations under certain conditions, it does not consistently exhibit these properties across all testing paradigms .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-amino-3-hydroxypyridine relevant to experimental design?
Answer: The compound’s physicochemical properties are critical for solubility, stability, and reactivity in experimental setups:
Experimental Design Tip: Pre-dry solvents to avoid hydrolysis during synthesis. Use inert atmospheres for reactions involving sensitive intermediates .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer: Safety measures derive from its irritant and potential toxicity profiles:
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (observed in rabbit dermal/ocular irritation studies) .
- Ventilation: Use fume hoods due to dust formation; respiratory irritation reported at >1.2 mg/m³ .
- Waste Disposal: Classify as toxic organic waste (UN 2811); incinerate at >850°C to prevent environmental persistence (soil half-life: 75 days) .
Data Contradiction Note: While non-mutagenic in in vivo micronucleus tests , QSAR models predict moderate sensitization potential . Validate with local lymph node assays (LLNA) for specific applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in mutagenicity data for this compound?
Answer: Conflicting data arise from assay type and metabolic activation:
- Inconclusive QSAR Predictions: TOPS-MODE models flagged it as a moderate sensitizer, but in vivo LLNA showed no significant lymphocyte proliferation (stimulation index <3) .
- Metabolic Activation: Negative results in V79 cell HPRT assays (with/without S9) suggest no direct DNA interaction .
- Recommendation: Pair in vitro Ames tests with in vivo comet assays to assess DNA strand breaks under oxidative stress (e.g., hydrogen peroxide in hair dye formulations) .
Q. What methodologies assess the environmental persistence and bioaccumulation of this compound?
Answer: Key parameters and methods include:
- Soil Half-Life: 75 days (EPA criteria: >2 months = persistent) via OECD 307 simulation .
- Bioaccumulation Factor (BCF): 3.2 (Log Kow = 0.04), indicating low bioaccumulation in aquatic organisms .
- Ecotoxicity: Estimated fish ChV = 2.1 mg/L; use Daphnia magna acute toxicity tests for validation .
Experimental Gap: Limited data on photodegradation; prioritize HPLC-MS/MS to track degradation byproducts under UV exposure .
Q. How does this compound function as a coupler in oxidative hair dye formulations, and what factors influence its stability?
Answer: Mechanism and stability drivers:
- Oxidative Coupling: Reacts with primary intermediates (e.g., p-phenylenediamine) via electrophilic substitution, forming indo dyes. Accelerated by H₂O₂ (20–30 vol) .
- Stability Factors:
- Analytical Method: Monitor reaction kinetics via UV-Vis spectroscopy (λmax = 450–500 nm for dye intermediates) .
Q. What advanced techniques characterize the crystalline structure of this compound derivatives?
Answer:
- X-Ray Diffraction (XRD): Resolve hydrogen-bonding networks (e.g., N–H···O interactions) using SHELXTL for refinement .
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition onset at ~250°C correlates with loss of hydroxyl groups .
- Challenge: Low crystal symmetry (triclinic systems) requires high-resolution data (Cu-Kα radiation, λ = 1.5418 Å) .
Q. How do researchers address discrepancies in dermal absorption rates across studies?
Answer: Variability arises from model systems:
Properties
IUPAC Name |
2-aminopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTSZVZQNMNPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168588 | |
Record name | 2-Amino-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-03-1 | |
Record name | 2-Amino-3-hydroxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16867-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-hydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016867031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINO-3-HYDROXYPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-3-HYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8740PEW4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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